

bezuclastinib phase 3 PEAK study

NCT05208047 design

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Compound Focus: **Bezuclastinib**

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PEAK Trial Overview and Key Results

The PEAK trial (NCT05208047) is a global, randomized, open-label, multicenter Phase 3 study. It evaluated the efficacy and safety of **bezuclastinib** plus sunitinib compared to sunitinib monotherapy in adults with locally advanced, unresectable, or metastatic GIST who had progressed on or were intolerant to first-line imatinib therapy [1] [2].

Key Efficacy Outcomes

The table below summarizes the primary efficacy outcomes from the PEAK trial as of the September 30, 2025, data cutoff [3] [2] [4]:

Efficacy Endpoint	Bezuclastinib + Sunitinib	Sunitinib Monotherapy	Result
Median Progression-Free Survival (mPFS)	16.5 months	9.2 months	HR=0.50 (95% CI: 0.39-0.65); p<0.0001
Objective Response Rate (ORR)	46%	26%	p<0.0001

Efficacy Endpoint	Bezuclastinib + Sunitinib	Sunitinib Monotherapy	Result
Risk of Progression or Death	50% reduction	-	Hazard Ratio (HR)=0.50

Experimental Protocol and Methodology

Trial Design and Rationale

- **Rationale:** The trial addresses the unmet need in GIST patients who develop resistance to imatinib. Sunitinib has been the standard second-line treatment for nearly two decades, but resistance often develops due to secondary KIT mutations [1]. **Bezuclastinib** is a highly selective, type-1 tyrosine kinase inhibitor (TKI) designed to potently inhibit these specific KIT mutations, including those on exon 17 [3] [5]. The combination aims to enhance anti-tumor activity by more comprehensively targeting the KIT oncogenic driver.
- **Study Structure:** The PEAK trial was conducted in multiple parts [1] [4]:
 - **Part 1a:** A single-arm lead-in to confirm the optimal formulation of **bezuclastinib** (approximately 20 patients).
 - **Part 1b:** A drug-drug interaction assessment between **bezuclastinib** and sunitinib (approximately 18 patients).
 - **Part 2:** The pivotal, randomized portion comparing the combination against sunitinib monotherapy.

Patient Population and Treatment Regimen

- **Patient Population:** The randomized Part 2 enrolled approximately 388 patients with histologically confirmed, locally advanced, unresectable, or metastatic GIST [1] [2]. Key eligibility criteria included documented disease progression on or intolerance to imatinib, at least one measurable lesion per mRECIST 1.1 criteria, and an ECOG performance status of 0 to 2.
- **Treatment Regimen:** Patients were randomized 1:1 to receive either [1] [2]:
 - **Experimental Arm: Bezuclastinib** (600 mg orally daily) in combination with sunitinib (37.5 mg orally daily).
 - **Control Arm:** Sunitinib monotherapy (37.5 mg orally daily).
 - Treatment continued until disease progression or unacceptable toxicity.

Study Endpoints and Assessments

- **Primary Endpoint:** Progression-Free Survival (PFS), defined as the time from randomization to disease progression or death from any cause, assessed by Blinded Independent Central Review (BICR) [1] [2].
- **Secondary Endpoints:** Included Objective Response Rate (ORR), Overall Survival (OS), Time to Response (TTR), Duration of Response (DoR), and safety [2] [4].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the targeted signaling pathway and the synergistic mechanism of **bezuclastinib** and sunitinib in GIST.

Safety and Tolerability Profile

The combination of **bezuclastinib** and sunitinib was generally well-tolerated, with a safety profile comparable to that of sunitinib monotherapy. No unique risks were identified with the combination [3] [2]. The table below details the most common Grade 3 or higher treatment-emergent adverse events (TEAEs) [3] [4]:

Adverse Event (Grade 3+)	Bezuclastinib + Sunitinib (%)	Sunitinib Monotherapy (%)
Hypertension	29.4	27.4
Neutropenia	15.2	15.4
ALT/AST Increased	10.8	1.4
Anemia	9.3	4.8
Diarrhea	7.8	7.2
Discontinuation due to TRAEs	7.4	3.8

Hepatic adverse events (ALT/AST elevations) in the combination arm were predominantly transient, manageable laboratory abnormalities. Most were low-grade, non-serious, reversible, and asymptomatic. Only 1.5% of patients discontinued **bezuclastinib** due to these elevations [3].

Conclusion and Clinical Implications

The positive results from the PEAK trial represent a potential practice-changing advancement for second-line GIST treatment. The combination of **bezuclastinib** and sunitinib demonstrated a statistically significant and clinically meaningful improvement in PFS, reducing the risk of disease progression or death by 50% and nearly doubling the median PFS compared to sunitinib alone [3] [4].

Based on these robust data, Cogent Biosciences is on track to submit a New Drug Application (NDA) to the U.S. FDA for **bezuclastinib** in this indication in the first half of 2026 [3]. Full results from the PEAK trial are expected to be presented at a scientific conference in the first half of 2026.

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